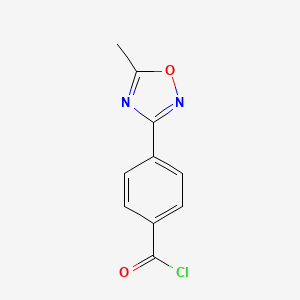

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

Descripción general

Descripción

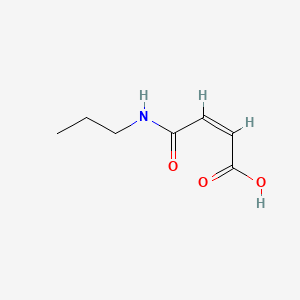

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (4-MOB) is a benzoyl chloride derivative of 5-methyl-1,2,4-oxadiazol-3-yl, a heterocyclic organic compound. It is a colorless, volatile liquid with a pungent odor. It is used in organic synthesis as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and dyes. 4-MOB is also used in the preparation of polymers and in the manufacture of cosmetics and detergents.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that derivatives of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride exhibit significant anticancer activities. A study conducted by Ravinaik et al. (2021) demonstrated that these compounds were effective against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The derivatives showed higher anticancer activities than etoposide, a reference drug, in some cases.

Antibacterial Properties

Compounds synthesized from 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride have been evaluated for their antibacterial activities. Singh (2012) found that these compounds exhibited notable antibacterial effects against both gram-positive and gram-negative bacteria.

Chemical Synthesis and Structural Studies

The compound has been involved in various chemical syntheses and structural analysis studies. For instance, Yu et al. (2003) and Yu et al. (2005) have conducted stereoselective syntheses involving this compound, providing insights into its potential for creating structurally unique molecules.

Corrosion Inhibition

The derivatives of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride have been studied for their corrosion inhibition properties. Ammal et al. (2018) demonstrated that these compounds effectively inhibit corrosion in mild steel, indicating potential applications in material science and engineering.

Mesogenic Properties

Research has also been conducted to explore the mesogenic properties of these compounds. Prajapati & Modi (2010) synthesized rod-shaped derivatives and analyzed their behavior as liquid crystals, which could have implications in the field of materials science.

Diverse Synthetic Applications

The versatility of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride in chemical synthesis is highlighted by studies involving its use in the creation of various heterocyclic compounds. For example, Obushak et al. (2008) synthesized 1,2,4- and 1,3,4-oxadiazoles from related carbonyl chlorides.

Propiedades

IUPAC Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-12-10(13-15-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBDBBBBXFXBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428185 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

CAS RN |

222541-76-6 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-{N-[(N-phenylcarbamoyl)amino]carbamoyl}prop-2-enoic acid](/img/structure/B1365445.png)

![(E)-4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365446.png)

![(E)-4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1365447.png)

![(E)-4-[2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365450.png)

![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)

![4-Oxo-4-{2-[4-(propanylamino)benzoyl]hydrazino}-2-butenoic acid](/img/structure/B1365452.png)

![(2E)-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365453.png)

![(2E)-3-{N-[2-(4-methoxyphenyl)acetylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1365458.png)

![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B1365462.png)

![4-Oxo-4-[2-(2-thienylcarbonyl)hydrazino]-2-butenoic acid](/img/structure/B1365469.png)

![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)